5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is an organic compound that features a furan ring fused with a thiazole ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors
Industrial Production Methods
On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the furan and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxylic acid group results in the corresponding alcohol.
Scientific Research Applications
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Uniqueness
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both furan and thiazole rings in its structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQJKDBGXKQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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